N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE
Description
N-(4-{[6-(4-Acetamidobenzenesulfonamido)hexyl]sulfamoyl}phenyl)acetamide is a sulfonamide-derived acetamide compound characterized by a hexyl spacer linking two sulfamoyl-acetamide moieties. Its structure integrates dual acetamide groups linked via a sulfonamide bridge, which confers unique physicochemical properties, including solubility in polar organic solvents and moderate hydrophobicity due to the hexyl chain . This compound is synthesized through multi-step reactions involving sulfonylation and amidation, as exemplified in methodologies similar to Scheme 86 of Betti base synthesis (e.g., coupling sulfamoyl chlorides with aminoalkyl intermediates) .
Properties
IUPAC Name |
N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6S2/c1-17(27)25-19-7-11-21(12-8-19)33(29,30)23-15-5-3-4-6-16-24-34(31,32)22-13-9-20(10-14-22)26-18(2)28/h7-14,23-24H,3-6,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTPYNQTXITLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with hexylamine to form an intermediate product. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(4-{[6-(4-acetamidobenzenesulfonamido)hexyl]sulfamoyl}phenyl)acetamide has shown promising antimicrobial properties . Research indicates that compounds with sulfamoyl groups often exhibit activity against various bacterial strains by inhibiting key metabolic pathways. Specifically, the compound’s structure allows it to interfere with bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.
Case Study: Efficacy Against Resistant Strains
A study conducted on multi-drug resistant strains of Escherichia coli demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing treatments, suggesting its potential as a new therapeutic agent against resistant infections .
Anti-inflammatory Properties
Research has indicated that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The sulfamoyl group is known to modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related tissue damage.
Case Study: In Vivo Models
In an animal model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its role as an anti-inflammatory agent .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in oncology . The ability to inhibit specific enzymes involved in tumor growth presents an avenue for developing novel cancer therapies.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .
Drug Delivery Systems
The compound's unique chemical properties allow it to be utilized in drug delivery systems . Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.
Application: Nanoparticle Formulations
Recent advancements have explored the incorporation of this compound into nanoparticle formulations aimed at targeted drug delivery. These formulations demonstrated enhanced cellular uptake and improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of N-(4-{[6-(4-ACETAMIDOBENZENESULFONAMIDO)HEXYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include:
Key Observations :
- Compared to indoline-based Compound 54, the target lacks halogenated or cyclopropane groups, likely reducing its specificity for autophagy pathways .
Biological Activity
N-(4-{[6-(4-acetamidobenzenesulfonamido)hexyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound with a complex structure that includes functional groups such as acetamidobenzenesulfonamide and sulfamoyl. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.45 g/mol. The structure features a phenyl ring connected to a sulfamoyl group, which is known for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins in biological pathways. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of target enzymes. This binding prevents substrate interaction, effectively reducing the catalytic activity of these enzymes.
- Disruption of Biochemical Pathways : By inhibiting key enzymes, the compound can alter metabolic pathways, leading to potential therapeutic effects in conditions such as cancer and bacterial infections.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance. The compound demonstrated significant inhibition, suggesting its potential use in treating conditions related to enzyme dysregulation.
- Antimicrobial Activity : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. This suggests its potential application as an antibiotic agent.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for N-(4-{[6-(4-acetamidobenzenesulfonamido)hexyl]sulfamoyl}phenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A representative approach involves:
- Step 1 : Reacting 4-acetamidobenzenesulfonamide with 1,6-dibromohexane to form the hexyl-linked intermediate.
- Step 2 : Sulfamoylation of the intermediate with 4-acetamidophenyl sulfamoyl chloride under basic conditions (e.g., NaHCO₃) .
- Key Variables : Temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for sulfonamide:alkylating agent) critically affect yield. Column chromatography (DCM/ethyl acetate gradients) is commonly used for purification .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for acetamide protons (~2.1 ppm) and sulfonamide NH groups (~9.5–10.5 ppm). Aromatic protons in the benzene rings appear as multiplets between 7.1–7.8 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 368.9904 for analogous compounds) .
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the compound’s binding affinity to biological targets (e.g., RORγt or serine proteases)?
- Methodological Answer :
- Step 1 : Generate 3D conformers of the compound using software like Open Babel.
- Step 2 : Define the target protein’s active site (e.g., RORγt’s ligand-binding domain from PDB 4NPD).
- Step 3 : Run docking simulations with AutoDock Vina, optimizing parameters (exhaustiveness = 32, grid spacing = 1 Å). Analyze binding poses for hydrogen bonds (e.g., sulfonamide NH with Asp319) and hydrophobic interactions. Validate results against experimental IC₅₀ data .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Methodological Answer :
- Control Experiments : Test compound stability in cell culture media (e.g., HPLC analysis for degradation products).
- Off-Target Screening : Use kinase profiling panels to identify unintended interactions (e.g., with tyrosine kinases).
- Metabolite Identification : LC-MS/MS can detect active metabolites in cell lysates, which may explain discrepancies .
Q. How can microwave-assisted synthesis improve the efficiency of sulfamoylation steps?
- Methodological Answer :
- Optimization Parameters : Microwave irradiation (455 W, 100–120°C) reduces reaction time from hours to minutes. Solvent choice (e.g., DMF vs. PEG-400) impacts dielectric heating and product purity.
- Example : A 70% yield was achieved in 15 minutes for analogous sulfonamide derivatives under microwave conditions, compared to 8 hours conventionally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
